molecular formula C10H11NO B14116105 Oxazole, 4,5-dihydro-2-(2-methylphenyl)-

Oxazole, 4,5-dihydro-2-(2-methylphenyl)-

Cat. No.: B14116105
M. Wt: 161.20 g/mol
InChI Key: FOCSWKJNNDKQBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 4,5-dihydro-2-(2-methylphenyl)-, typically involves the cyclization of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. For instance, the use of a packed reactor containing manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner . This method minimizes the risks associated with batch synthesis and provides high-purity products without the need for additional purification steps.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-2-(2-methylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aromatic oxazoles, while reduction and substitution can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Oxazole, 4,5-dihydro-2-(2-methylphenyl)-, has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological processes and the development of bioactive molecules.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which oxazole, 4,5-dihydro-2-(2-methylphenyl)-, exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloxazoline
  • 2-Methyl-2-oxazoline
  • 2-Oxazoline, 2-methyl-

Uniqueness

Oxazole, 4,5-dihydro-2-(2-methylphenyl)-, stands out due to its specific structural features and reactivity. Compared to other similar compounds, it offers unique opportunities for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCSWKJNNDKQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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